molecular formula C8H17ClN2O B1395813 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride CAS No. 1097653-04-7

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1395813
CAS No.: 1097653-04-7
M. Wt: 192.68 g/mol
InChI Key: ZDJUIAOSWUDBFB-UHFFFAOYSA-N
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Description

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chemical compound with a molecular formula of C8H16ClNO. It is a derivative of piperidine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with 2-chloropropanone in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. It may also interact with receptors or ion channels, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-piperidinyl)-1-ethanone hydrochloride
  • 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride

Uniqueness

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUIAOSWUDBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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